
1-(But-2-en-1-yl)-1H-pyrazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(But-2-en-1-yl)-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features a but-2-en-1-yl group attached to the nitrogen atom at position 1 of the pyrazole ring. The presence of the but-2-en-1-yl group imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(But-2-en-1-yl)-1H-pyrazol-4-amine can be achieved through several synthetic routes. One common method involves the reaction of 1H-pyrazol-4-amine with but-2-en-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(But-2-en-1-yl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The but-2-en-1-yl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
1-(But-2-en-1-yl)-1H-pyrazol-4-amine has diverse applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It serves as a probe for studying biological processes and interactions, particularly those involving nitrogen-containing heterocycles.
Medicine: The compound is investigated for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It is utilized in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-(But-2-en-1-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Crotyl alcohol: An unsaturated alcohol with a similar but-2-en-1-yl group.
(Z)-1-(But-2-en-1-yl)-2-(sec-butyl)disulfane: A disulfide compound with a but-2-en-1-yl group.
3-methyl-but-2-en-1-yl-1,3-dimethyl-2-oxoindoline-3-carboxylate: A compound with a similar but-2-en-1-yl group attached to an indoline ring.
Uniqueness
1-(But-2-en-1-yl)-1H-pyrazol-4-amine is unique due to its specific structure, which combines the pyrazole ring with the but-2-en-1-yl group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications. Its ability to undergo diverse chemical reactions and interact with specific molecular targets further enhances its utility in scientific studies.
Eigenschaften
Molekularformel |
C7H11N3 |
|---|---|
Molekulargewicht |
137.18 g/mol |
IUPAC-Name |
1-[(E)-but-2-enyl]pyrazol-4-amine |
InChI |
InChI=1S/C7H11N3/c1-2-3-4-10-6-7(8)5-9-10/h2-3,5-6H,4,8H2,1H3/b3-2+ |
InChI-Schlüssel |
HZEVMOQKLFLYCB-NSCUHMNNSA-N |
Isomerische SMILES |
C/C=C/CN1C=C(C=N1)N |
Kanonische SMILES |
CC=CCN1C=C(C=N1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


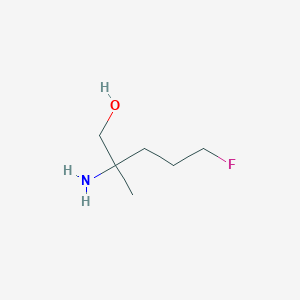


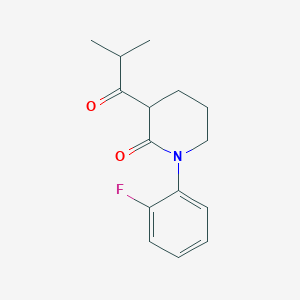

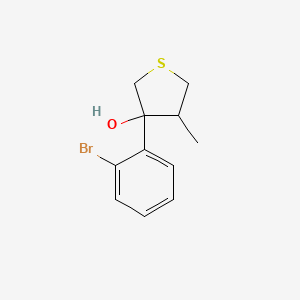
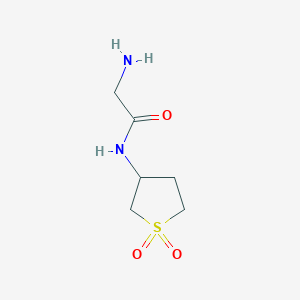
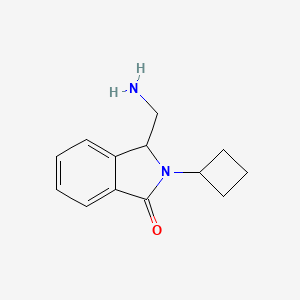
![2-Ethyl-5H,6H,7H,8H-imidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B13224044.png)
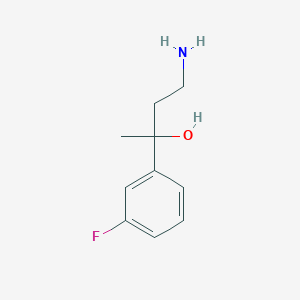
![1-[(4-chlorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B13224072.png)



